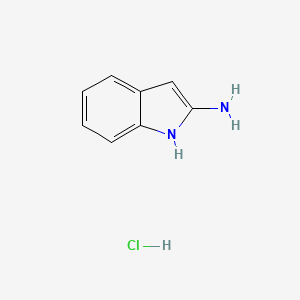

1H-Indol-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKSXSUBAADKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958131 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36946-70-0 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1H-Indol-2-amine hydrochloride from indole

An In-Depth Technical Guide to the Synthesis of 1H-Indol-2-amine Hydrochloride from Indole

Foreword

The 2-aminoindole scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile pharmacophore in a multitude of therapeutic agents. Its synthesis, particularly from the readily accessible starting material indole, is a topic of significant interest for researchers in drug discovery and development. This guide provides a comprehensive, mechanistically-driven exploration of a robust synthetic route to this compound. We eschew a simple recitation of procedures in favor of a narrative that elucidates the strategic rationale behind each experimental choice, grounding every protocol in established chemical principles and authoritative literature. This document is designed to empower researchers not merely to replicate a synthesis, but to understand and adapt it with scientific rigor.

Strategic Imperatives: Designing the Synthetic Pathway

Direct amination of the indole C2 position is notoriously challenging due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at C3. Therefore, a multi-step, regioselective strategy is required. The pathway detailed herein is designed for reliability and scalability, proceeding through a series of controlled transformations that functionalize the C2 position logically and efficiently.

The core strategy involves:

-

Nitrogen Protection: To pacify the reactive N-H group and electronically influence the indole ring.

-

C2-Oxidation: To introduce a functional handle at the desired position.

-

Functional Group Interconversion: To convert the C2-carbonyl into an amine precursor (an oxime).

-

Reduction: To form the target C2-amino group.

-

Deprotection and Salt Formation: To liberate the final product and enhance its stability and handling properties as a hydrochloride salt.

Figure 1: A conceptual overview of the synthetic pathway from indole to this compound.

Detailed Experimental Protocols & Mechanistic Insights

This section provides a step-by-step guide to the synthesis, complete with the rationale for reagent selection and reaction conditions.

Step 1: N-Protection of the Indole Ring

Expertise & Experience: The indole N-H proton is acidic and can interfere with subsequent steps. Protecting this site is paramount for controlling the regioselectivity of further reactions.[1][2] The use of a strong base like sodium hydride (NaH) ensures complete deprotonation, forming the highly nucleophilic indolide anion.[1] This anion preferentially attacks electrophiles at the nitrogen atom, especially with ionic salts like those formed from NaH, thus favoring the desired N-protection over competing C3-alkylation.[1] The p-toluenesulfonyl (tosyl, Ts) group is selected for its robustness and electron-withdrawing nature, which deactivates the ring towards unwanted electrophilic attack at C3 and facilitates the subsequent oxidation step.

Protocol: Synthesis of N-Tosylindole

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere in a flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of indole (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 1 hour to ensure complete formation of the sodium salt of indole.[1]

-

Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-tosylindole.

Step 2: Regioselective Oxidation to N-Tosyl-2-oxindole

Expertise & Experience: With the nitrogen protected, the C2 and C3 positions become the primary sites for oxidation. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a classic and effective method for the oxidation of N-protected indoles to 2-oxindoles.[3][4] The accepted mechanism involves the initial epoxidation of the electron-rich C2=C3 double bond to form a transient N-tosyl-indole-2,3-epoxide.[5] This highly strained intermediate rapidly undergoes a rearrangement to yield the thermodynamically more stable N-tosyl-2-oxindole.[5]

Protocol: Synthesis of N-Tosyl-2-oxindole

-

Dissolve N-tosylindole (1.0 eq.) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. (Caution: Peroxy acids can be explosive; handle with care).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to quench excess m-CPBA) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude N-tosyl-2-oxindole is often of sufficient purity for the next step.

Step 3: Oximation of the 2-Oxindole Carbonyl

Expertise & Experience: The conversion of the ketone in the 2-oxindole to an oxime is a standard functional group transformation that prepares the molecule for reduction to an amine. The reaction with hydroxylamine hydrochloride in the presence of a mild base (to liberate free hydroxylamine) proceeds readily to form the desired oxime.

Protocol: Synthesis of N-Tosyl-2-oxindole Oxime

-

Combine N-tosyl-2-oxindole (1.0 eq.), hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq.), and sodium acetate (NaOAc, 2.5 eq.) in ethanol.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the N-tosyl-2-oxindole oxime.

Step 4: Reduction of the Oxime to the Protected Amine

Expertise & Experience: The reduction of an oxime to a primary amine is a critical step. While various reducing agents exist, catalytic hydrogenation is often preferred for its clean reaction profile. However, oxime reduction can be challenging, with a risk of N-O bond cleavage leading to primary amine side products.[6][7] A robust method involves using a reducing agent like zinc powder in the presence of an acid such as formic acid or acetic acid, which effectively reduces the C=N bond while preserving the N-O bond prior to its conversion to the amine.

Protocol: Synthesis of N-Tosyl-1H-indol-2-amine

-

To a stirred suspension of N-tosyl-2-oxindole oxime (1.0 eq.) in formic acid, add zinc dust (5.0 eq.) portion-wise at room temperature.

-

An exothermic reaction may be observed; maintain the temperature below 40 °C with occasional cooling.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.

-

Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-tosyl-1H-indol-2-amine.

Step 5: Deprotection and Hydrochloride Salt Formation

Expertise & Experience: The final step involves the removal of the robust tosyl protecting group. This typically requires strong acidic conditions.[1] Using concentrated hydrochloric acid serves a dual purpose: it catalyzes the cleavage of the sulfonamide bond and simultaneously protonates the resulting 2-aminoindole to form the stable and often crystalline hydrochloride salt, which can precipitate from the reaction medium, aiding in purification.

Protocol: Synthesis of this compound

-

Dissolve the crude N-tosyl-1H-indol-2-amine (1.0 eq.) in a mixture of methanol and concentrated hydrochloric acid (e.g., a 1:1 ratio).

-

Heat the solution to reflux for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove non-polar impurities.

-

Dry the solid under high vacuum to yield this compound.

Figure 2: Detailed step-by-step experimental workflow.

Data Summary and Characterization

Table 1: Summary of Reagents and Key Parameters

| Step | Key Reagents | Solvent(s) | Typical Temp. | Purpose |

| 1 | NaH, TsCl | DMF | 0 °C to RT | Protect indole nitrogen |

| 2 | m-CPBA | DCM | 0 °C to RT | Oxidize C2 position |

| 3 | NH₂OH·HCl, NaOAc | Ethanol | Reflux | Form oxime intermediate |

| 4 | Zn, HCOOH | Formic Acid | RT | Reduce oxime to amine |

| 5 | Conc. HCl | Methanol | Reflux | Deprotect and form HCl salt |

Trustworthiness: Product Validation

The identity and purity of the final product, this compound, must be rigorously confirmed through a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, ensuring the correct number and environment of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base (M+H)⁺.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches of the amine and indole, and the absence of the C=O and SO₂ stretches from previous steps.

-

High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.

-

Melting Point (MP): To compare with literature values as a confirmation of identity and purity.

Safety & Handling: A Mandate for Prudence

All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): Extremely reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that is sensitive to shock and friction. Can be explosive. Store in a cool, dry environment and avoid contact with metals.

-

Concentrated Acids (HCOOH, HCl): Highly corrosive and toxic. Handle with extreme care, ensuring adequate ventilation.

-

Zinc Dust: Can be flammable, especially when finely divided.

Always consult the Safety Data Sheet (SDS) for every reagent prior to use.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preparation and Characterization of 1H-Indol-2-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indol-2-amine and its hydrochloride salt represent a "privileged structure" in medicinal chemistry, forming the core scaffold of numerous bioactive compounds.[1][2] Despite its significance, its synthesis and characterization are not trivial, demanding a nuanced understanding of its chemical properties, particularly its stability. This guide provides an in-depth, field-proven perspective on a robust synthetic route, purification, and comprehensive characterization of 1H-Indol-2-amine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind the protocols, establishing a self-validating workflow from starting materials to a fully characterized, high-purity final product.

Strategic Importance and Synthetic Challenges

The 2-aminoindole motif is a key structural fragment in a wide array of biologically active agents, including inhibitors of IκB kinase and phosphodiesterase-V.[2] The development of efficient and scalable synthetic methodologies is therefore highly desirable. Traditional routes to this scaffold have often been hampered by harsh reaction conditions, the need for specialized or hazardous starting materials, or limited substrate scope.[3] Modern synthetic chemistry has introduced more elegant solutions, frequently employing metal-catalyzed reactions.[3][4][5][6]

This guide focuses on a highly effective one-pot, two-step sequence that leverages a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.[2][7] This approach is notable for its operational simplicity, use of readily available starting materials, and good functional group tolerance.

Synthesis and Salt Formation: A Validated Workflow

The stability of 2-aminoindoles can be a significant concern; the free base is often prone to oxidation or degradation.[8] Consequently, conversion to a stable, crystalline hydrochloride salt is a critical step for purification, handling, and long-term storage. The following workflow is designed as a self-validating system, where successful isolation and characterization confirm the efficacy of the preceding synthetic steps.

Caption: Synthetic workflow for this compound.

Part A: One-Pot Synthesis of 1H-Indol-2-amine

This protocol is adapted from a highly efficient method for generating 2-aminoindole scaffolds.[2][7] The causality is twofold: first, a base-mediated SNAr reaction couples the two main fragments. Second, a potent reducing system (Zn/FeCl₃) simultaneously reduces the nitro group to an amine and catalyzes the intramolecular cyclization to form the indole ring.

Experimental Protocol:

-

Reaction Setup: To a solution of a suitable cyanoacetamide (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Scientist's Insight: The use of excess NaH ensures complete deprotonation of the active methylene group on the cyanoacetamide, creating a potent nucleophile necessary for the subsequent SNAr reaction.

-

-

SNAr Reaction: After stirring for 10-15 minutes, add a solution of 2-fluoronitrobenzene (1.0 equiv) in DMF. Allow the reaction to stir at room temperature for 1 hour. The formation of a deep-colored solution is indicative of the intermediate's presence.

-

Reductive Cyclization: Carefully quench the excess NaH by adding 1.0 N HCl (2.0 equiv). Follow this with the addition of iron(III) chloride (FeCl₃, 3.0 equiv) and zinc dust (10.0 equiv).

-

Scientist's Insight: The Zn/FeCl₃ system in an acidic medium is a powerful combination for nitro group reduction. The in-situ generated amine then readily attacks the nitrile carbon, driving the cyclization to form the thermodynamically stable indole ring.

-

-

Reaction Completion: Heat the mixture to 100 °C for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Cool the reaction to room temperature and dilute with water. Filter the mixture to remove inorganic solids. Extract the aqueous filtrate with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1H-Indol-2-amine free base.

Part B: Formation and Purification of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude 1H-Indol-2-amine free base in a minimal amount of a suitable organic solvent such as diethyl ether or isopropanol.

-

Precipitation: Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. A precipitate will form.

-

Scientist's Insight: Protonation of the highly basic C2-amino group by HCl forms the ionic ammonium salt. This salt has significantly lower solubility in non-polar organic solvents, causing it to precipitate out of the solution, which is a key purification step.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities.

-

Recrystallization: For highest purity, recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether). The melting point of the purified product should be sharp.[9]

Comprehensive Characterization: The Self-Validating Analysis

Thorough characterization is non-negotiable to confirm the structure and purity of the final product. The data obtained from the following spectroscopic techniques serve to validate the entire synthetic and purification process.

Caption: The logical workflow from synthesis to structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Data for 1H-Indol-2-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

|---|---|---|---|

| ¹H NMR | ~11.0 | Singlet (broad) | Indole N-H: Typically downfield and broad due to quadrupole broadening and exchange. |

| ~7.4-6.8 | Multiplets | Aromatic C4-C7-H: Complex splitting patterns in the aromatic region are characteristic of the indole core. | |

| ~6.3 | Singlet | C3-H: A characteristic singlet for the proton at the 3-position of the indole ring. | |

| ~6.0-5.5 | Singlet (broad) | C2-NH₂: A broad signal for the amine protons, which will disappear upon D₂O exchange. | |

| ¹³C NMR | ~153 | - | C2: Carbon directly attached to the electron-donating amino group, highly deshielded. |

| ~133 | - | C7a: Bridgehead carbon. | |

| ~126 | - | C3a: Bridgehead carbon. | |

| ~122-110 | - | C4, C5, C6, C7: Aromatic carbons of the benzene ring. |

| | ~87 | - | C3: Carbon at the 3-position, typically upfield in the indole system. |

Note: Specific chemical shifts can vary based on solvent and concentration. The data presented are estimates based on analyses of similar indole derivatives.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for confirming the presence of key functional groups.

Table 2: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (Primary Amine): Asymmetric and symmetric stretches of the -NH₂ group. |

| ~3300 | Medium, Broad | N-H Stretch (Indole): Characteristic broad peak for the indole N-H.[12] |

| ~3100 | Medium | Aromatic C-H Stretch |

| 1650 - 1580 | Medium to Strong | N-H Bend (Primary Amine) |

| 1620 - 1450 | Medium to Strong | C=C Stretch (Aromatic) |

| 1335 - 1250 | Strong | C-N Stretch (Aromatic Amine) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound. For the free base, a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₈H₈N₂ | - |

| Exact Mass | 132.0688 | Calculated mass of the neutral free base. |

| [M+H]⁺ | 133.0760 | The expected ion peak when analyzed in positive ion mode ESI-MS. |

Safety, Handling, and Storage

Professional diligence requires strict adherence to safety protocols.

-

Hazard Identification: this compound is classified as causing skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[15] Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Avoid dust formation.[15] Avoid ingestion and inhalation.[15] Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] For maximum long-term stability, store under an inert atmosphere (Nitrogen or Argon).[16]

Conclusion

The successful preparation of high-purity this compound is an enabling step for many research and development programs. The one-pot reductive cyclization method presented here offers a reliable and efficient route to the core scaffold. By integrating this synthesis with a rigorous, multi-technique characterization workflow, researchers can proceed with confidence, knowing their material is structurally correct and pure. This holistic approach, grounded in a causal understanding of the underlying chemistry, represents a best-practice standard for the modern synthetic laboratory.

References

- 1. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 5. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-Aminoindole hydrochloride | 36946-70-0 [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. fishersci.com [fishersci.com]

- 16. This compound | 27878-37-1 [sigmaaldrich.com]

An In-Depth Technical Guide to 1H-Indol-2-amine hydrochloride (CAS: 27878-37-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminoindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, the 2-aminoindole moiety stands out as a critical pharmacophore. Its unique electronic properties and capacity to act as a planar, bidentate hydrogen bond donor allow it to form key interactions with biological targets.[3] This guide provides a comprehensive technical overview of 1H-Indol-2-amine hydrochloride (CAS: 27878-37-1), a fundamental building block for accessing this important chemical space. We will delve into its core properties, synthesis, reactivity, and the analytical methodologies required for its robust characterization, offering field-proven insights for its application in research and development.

Section 1: Core Physicochemical and Spectroscopic Properties

This compound is a solid, typically appearing as a pale brown or white crystalline powder.[4] Understanding its fundamental properties is the first step in its effective utilization in synthesis and downstream applications.

Physicochemical Data

The key physicochemical identifiers and properties for this compound are summarized below for quick reference. Proper storage under an inert atmosphere at room temperature is recommended to maintain its stability and purity.[4]

| Property | Value | Source(s) |

| CAS Number | 27878-37-1 | [4][5] |

| Molecular Formula | C₈H₉ClN₂ | [4] |

| Molecular Weight | 168.62 g/mol | [4] |

| Physical Form | Solid | |

| Melting Point | 222-224 °C | [6] |

| Storage | Inert atmosphere, Room Temperature | [4] |

| InChI Key | JIKSXSUBAADKKK-UHFFFAOYSA-N |

Predicted Spectroscopic Profile

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-7.6 ppm. The proton at the C3 position of the indole ring would likely appear as a singlet further upfield. The protons of the amine (NH₂) and the indole NH will be present as broad singlets, and their chemical shifts can be highly dependent on concentration and residual water content. The presence of the hydrochloride salt will influence the exchange rate and chemical shift of the amine and indole NH protons.

-

¹³C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals. The aromatic carbons will resonate in the typical δ 110-140 ppm region. The C2 carbon, bonded to two nitrogen atoms, will be significantly downfield, potentially appearing around δ 150-160 ppm.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the base peak would correspond to the free base [M+H]⁺ at m/z 133.1, representing the protonated 1H-Indol-2-amine.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for both the indole NH and the primary amine (NH₂) in the 3200-3500 cm⁻¹ region. C-H stretching from the aromatic ring will appear around 3000-3100 cm⁻¹, and C=C aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Section 2: Synthesis and Reactivity

The synthesis of 2-aminoindoles is a well-explored area of organic chemistry, with several robust methods available. A particularly efficient and common approach for laboratory-scale synthesis is the reductive cyclization of a (2-nitrophenyl)acetonitrile precursor.

Synthetic Strategy: Reductive Cyclization

This method is advantageous as it builds the heterocyclic ring system in a single, high-yielding transformation from a readily available linear precursor. The causality is straightforward: the reduction of the nitro group to an aniline derivative creates a nucleophile that immediately attacks the adjacent nitrile carbon, triggering cyclization to form the 2-aminoindole core.[3][7]

Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis and purification of this compound.

Objective: To synthesize this compound from 2-nitrophenylacetonitrile.

Materials:

-

(2-Nitrophenyl)acetonitrile

-

Zinc powder (Zn)

-

Iron(III) chloride (FeCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Deionized water

Procedure:

-

Reaction Setup: To a solution of (2-nitrophenyl)acetonitrile (1.0 eq) in methanol, add iron(III) chloride (FeCl₃, ~0.1 eq) and zinc powder (Zn, ~5-10 eq) portion-wise. The use of zinc in an acidic medium is a classic and cost-effective method for nitro group reduction.[3]

-

Acidification & Reduction: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid (HCl). The acid activates the zinc and provides the protons necessary for the reduction. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc and inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product, this compound, will precipitate.

-

Purification: Wash the crude solid with a cold, non-polar solvent like diethyl ether to remove any organic impurities. Recrystallization from a methanol/ether solvent system can be performed for further purification if necessary.

-

Drying: Dry the purified white/off-white solid under vacuum to yield the final product.

Section 3: Applications in Medicinal Chemistry

The 2-aminoindole scaffold is a key building block in the development of novel therapeutics due to its ability to mimic the interactions of tryptophan or function as a versatile heterocyclic amidine.[3] Its derivatives have shown a wide spectrum of biological activities.

-

Kinase Inhibition: The 2-aminoindole core is present in inhibitors of various kinases, including IκB kinase (IKK), which is involved in inflammatory pathways.[3]

-

Enzyme Inhibition: Derivatives have been developed as potent inhibitors of enzymes like phosphodiesterase-V (PDE5) for erectile dysfunction and 5-lipoxygenase (5-LO) for inflammatory diseases.[3][8]

-

Anticancer Agents: The indole nucleus is a common feature in anticancer drugs. Its derivatives can induce apoptosis and inhibit cell cycle progression in cancer cell lines by targeting pathways like tubulin polymerization.[2][9]

-

Other Therapeutic Areas: The scaffold has been explored for developing hypotensives, diuretics, and appetite suppressants.[3]

Section 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as harmful and an irritant. Adherence to the Globally Harmonized System (GHS) guidelines is mandatory.

| GHS Classification | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Always handle in a well-ventilated area or chemical fume hood.[10]

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid formation of dust and aerosols.[10]

-

Store in a tightly sealed container in a dry place.[4]

Section 5: Quality Control and Characterization Workflow

A robust analytical workflow is critical to validate the identity, purity, and quality of the synthesized this compound. This ensures the reliability of data generated in subsequent biological or chemical assays.

Protocol: HPLC Purity Analysis

Objective: To determine the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting gradient would be 5-95% B over 15 minutes. This must be optimized to ensure good separation from any impurities or starting materials.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm, as the indole scaffold has strong absorbance at this wavelength.[11][12]

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in methanol or the initial mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject the sample onto the equilibrated HPLC system.

-

Data Processing: Integrate the peak areas of all detected components.

-

Purity Calculation: Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage. For high-quality material suitable for drug development, purity should typically be >98%.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics | Semantic Scholar [semanticscholar.org]

- 3. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 27878-37-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 27878-37-1 [sigmaaldrich.com]

- 6. 1H-индол-2-амин гидрохлорид | 27878-37-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

Spectroscopic Characterization of 1H-Indol-2-amine Hydrochloride: A Technical Guide for Researchers

Introduction to 1H-Indol-2-amine Hydrochloride

1H-Indol-2-amine, an aromatic heterocyclic amine, is a valuable building block in synthetic organic and medicinal chemistry. The indole scaffold is a core component of numerous biologically active compounds, including the amino acid tryptophan. The 2-amino substitution provides a reactive handle for further functionalization, making it a key intermediate in the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and for certain biological assays.

Due to the limited availability of published experimental data, this guide will focus on a detailed prediction and interpretation of the key spectroscopic features of this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the spectra are typically acquired in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O). The protonation of the 2-amino group to form the ammonium salt will significantly influence the chemical shifts, particularly of the heterocyclic ring protons.

2.1.1 ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the indole N-H proton, the aromatic protons on the benzene ring, the C3-H proton, and the ammonium (-NH₃⁺) protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Indole N1-H | ~11.0 - 12.0 | Broad Singlet | - | The acidic proton on the indole nitrogen is typically downfield and often broad. |

| Ammonium -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | - | The protons of the ammonium group will be downfield due to the positive charge and will likely be broad due to exchange. |

| H7 (Aromatic) | ~7.5 - 7.6 | Doublet | ~7.5 - 8.0 | Ortho coupling to H6. |

| H4 (Aromatic) | ~7.3 - 7.4 | Doublet | ~7.5 - 8.0 | Ortho coupling to H5. |

| H5 (Aromatic) | ~7.0 - 7.1 | Triplet | ~7.0 - 7.5 | Ortho coupling to H4 and H6. |

| H6 (Aromatic) | ~6.9 - 7.0 | Triplet | ~7.0 - 7.5 | Ortho coupling to H5 and H7. |

| H3 (Vinyl) | ~6.3 - 6.4 | Singlet | - | This proton is on the pyrrole ring and is expected to be a singlet. |

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effect of the protonated amino group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~150 - 155 | The carbon bearing the ammonium group will be significantly downfield. |

| C7a | ~137 - 139 | Bridgehead carbon. |

| C3a | ~128 - 130 | Bridgehead carbon. |

| C4 | ~122 - 124 | Aromatic CH. |

| C5 | ~120 - 122 | Aromatic CH. |

| C6 | ~118 - 120 | Aromatic CH. |

| C7 | ~111 - 113 | Aromatic CH. |

| C3 | ~95 - 100 | The C3 carbon is expected to be relatively upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of both the indole ring and the ammonium salt, as well as aromatic C-H and C=C stretching vibrations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Indole) | 3300 - 3400 | Medium | Characteristic sharp peak for the indole N-H.[1] |

| N-H Stretch (Ammonium) | 2800 - 3100 | Broad, Strong | A broad and strong absorption is characteristic of an ammonium salt. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| N-H Bend (Ammonium) | 1580 - 1650 | Medium to Strong | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected.[1] |

| C-N Stretch | 1250 - 1350 | Medium | |

| =C-H Bend (Out-of-plane) | 700 - 800 | Strong | A strong band in this region is characteristic of ortho-disubstituted benzene rings.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the preferred method, and the spectrum would be acquired in positive ion mode. The data would reflect the mass of the free base (the protonated molecule).

-

Molecular Ion (M+H)⁺: The expected mass for the protonated free base (C₈H₈N₂) would be at an m/z of 133.07. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion would likely involve the loss of ammonia (NH₃) or hydrocyanic acid (HCN) from the indole ring, which are common fragmentation pathways for indole derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use the residual solvent peak as the internal reference (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Operate the instrument in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 133.07) and apply collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. For HRMS, the accurate mass can be used to confirm the elemental formula.

Visualizations

Caption: General workflow for NMR data acquisition and processing.

Caption: Predicted ESI-MS fragmentation pathway for 1H-Indol-2-amine.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. By applying fundamental principles of NMR, IR, and MS, a comprehensive dataset has been proposed to aid researchers in the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. This information is intended to serve as a valuable resource for scientists engaged in the synthesis and application of novel indole-based molecules.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Aminoindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of 2-aminoindole hydrochloride. The information presented herein is curated to support research and development activities, offering both foundational data and practical experimental insights. The structure of this document is designed to logically flow from fundamental identification to detailed characterization and reactivity, empowering scientists to effectively utilize this compound in their work.

Compound Identification and Molecular Structure

2-Aminoindole hydrochloride is the hydrochloride salt of the heterocyclic amine 2-aminoindole. The presence of the hydrochloride moiety enhances the compound's stability and aqueous solubility compared to its freebase form.

Molecular Formula: C₈H₉ClN₂[1][2][3][4]

Molecular Weight: 168.62 g/mol [1][2]

CAS Number: 36946-70-0[1][2][3][4]

Canonical SMILES: C1=CC=C2C(=C1)C=C(N2)N.Cl[1]

InChI Key: JIKSXSUBAADKKK-UHFFFAOYSA-N[1]

Synonyms: 1H-Indol-2-amine hydrochloride, 2-Indolylamine hydrochloride[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-aminoindole hydrochloride is critical for its handling, formulation, and application in research.

Physical State and Appearance

2-Aminoindole hydrochloride is typically a pale brown solid at room temperature.[1][5]

Melting Point

The melting point of 2-aminoindole hydrochloride is reported to be in the range of 215-220 °C with decomposition.[4][6] This thermal instability should be considered when designing experiments involving high temperatures.

Solubility

The solubility of a compound is a key parameter in drug development, influencing its absorption and bioavailability. 2-Aminoindole hydrochloride exhibits the following solubility profile:

| Solvent | Solubility |

| Water | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

| Methanol | Slightly soluble |

| Ethanol | Soluble |

Data sourced from multiple suppliers and databases.[4][6]

The term "slightly soluble" can be ambiguous. For quantitative applications, a detailed experimental determination of solubility is recommended.

Hygroscopicity

As a hydrochloride salt, 2-aminoindole hydrochloride is described as hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere.[4] This property necessitates careful storage under inert and dry conditions to prevent degradation and ensure accurate weighing.

pKa

The predicted pKa of 2-aminoindole hydrochloride is approximately 18.89 ± 0.30.[1] This value primarily reflects the acidity of the N-H proton on the indole ring. The presence of the amino group will also contribute to the overall acid-base properties of the molecule.

Experimental Protocols for Characterization

To ensure the identity and purity of 2-aminoindole hydrochloride, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Workflow for ¹H NMR Analysis of 2-Aminoindole Hydrochloride

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-aminoindole hydrochloride.[7]

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its high boiling point, which minimizes evaporation.[8]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer. A field strength of 400 MHz or higher is recommended for good signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration, but 16 to 64 scans are typically sufficient.

-

-

Data Interpretation:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Assign the chemical shifts (ppm) of the protons. The aromatic protons of the indole ring are expected to appear in the downfield region (typically 6.5-8.0 ppm), while the amino and imino protons will likely be broader and their chemical shifts can be solvent and concentration-dependent. The hydrochloride salt form may influence the chemical shifts of the protons near the amino group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid 2-aminoindole hydrochloride directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumental Analysis:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands. Key expected vibrations include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amino and indole N-H groups.

-

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

-

C=C stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic indole ring.

-

N-H bending: Vibrations around 1600 cm⁻¹.

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Step-by-Step Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of 2-aminoindole hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrumental Analysis:

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode. The ESI process is expected to generate the protonated molecule [M+H]⁺, where M is the free base.

-

-

Data Interpretation:

-

The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base (C₈H₈N₂) at m/z 133.1.

-

Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data, which can further confirm the structure. Common fragmentation pathways for indoles may involve cleavage of the side chains and fragmentation of the indole ring itself.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound.

References

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

Mechanism of formation of 1H-Indol-2-amine hydrochloride

An In-depth Technical Guide to the Formation of 1H-Indol-2-amine Hydrochloride

Abstract

The 1H-indol-2-amine scaffold is a privileged pharmacophore, serving as a cornerstone in the architecture of numerous biologically active compounds and clinical drug candidates.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a critical component for interacting with various biological targets.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing the 2-aminoindole core, delves into the underlying reaction mechanisms, and details the final conversion to its stable hydrochloride salt. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with modern, field-proven synthetic strategies, supported by comprehensive references and practical protocols.

Strategic Overview of 2-Aminoindole Synthesis

The synthesis of the 2-aminoindole core is not trivial due to the electron-rich nature of the indole nucleus and the reactivity of the C2-amine functionality. Over the years, synthetic strategies have evolved from classical name reactions, often requiring harsh conditions, to sophisticated transition-metal-catalyzed methods that offer milder conditions, higher efficiency, and broader functional group tolerance. The most prominent and reliable strategies can be broadly categorized as:

-

Reductive Cyclization of ortho-Substituted Phenylacetonitriles: A robust and widely used method involving the intramolecular cyclization of a pre-functionalized aromatic precursor.

-

Transition Metal-Catalyzed Annulations: Modern catalytic cycles, particularly those employing gold, copper, or palladium, that construct the indole ring through C-H activation or cross-coupling pathways.

-

Functionalization of Pre-formed Indole Scaffolds: Methods that introduce the amine group at the C2 position of an existing indole ring, often via nitration or azidation followed by reduction.

-

Classical Indole Syntheses: Adaptations of venerable reactions like the Fischer and Bischler-Möhlau syntheses.

This guide will focus primarily on the most prevalent and mechanistically insightful of these routes.

Mechanism Deep Dive: Key Formation Pathways

Reductive Cyclization of 2-Nitrophenylacetonitrile Derivatives

This is arguably one of the most direct and versatile methods for preparing a wide array of 2-aminoindoles. The general strategy involves two key stages: a nucleophilic aromatic substitution (SNAr) to create the cyclization precursor, followed by a reductive cyclization to form the indole ring.[1][3]

Mechanism:

-

Precursor Formation (SNAr): The synthesis begins with an activated 2-halonitrobenzene (e.g., 2-fluoronitrobenzene). A carbanion, generated by deprotonating an active methylene compound like a cyanoacetamide with a base (e.g., Sodium Hydride, NaH), acts as the nucleophile. This carbanion attacks the electron-deficient aromatic ring at the position of the halogen, displacing it to form an intermediate like 2-cyano-2-(2-nitrophenyl)-acetamide.[1][3]

-

Reductive Cyclization: The nitro group of the intermediate is then reduced. A common and effective method is the use of a reducing metal, such as zinc (Zn) or iron (Fe) powder, in an acidic medium, often with a promoter like ferric chloride (FeCl₃).[1] The nitro group is reduced to an amino group. This newly formed aniline nitrogen then acts as an intramolecular nucleophile, attacking the adjacent nitrile carbon. This cyclization event, followed by tautomerization, yields the final 2-aminoindole product.[1]

The entire sequence can often be performed in a one-pot procedure, enhancing its operational simplicity and efficiency.[1][3]

Caption: Mechanism of 2-Aminoindole formation via Reductive Cyclization.

Gold-Catalyzed C-H Annulation

Modern organometallic chemistry provides elegant solutions for indole synthesis. Gold catalysis, in particular, has emerged as a powerful tool for forming 2-aminoindoles under mild conditions.[4][5] One notable approach involves the C-H annulation of sulfilimines with N-arylynamides.[4]

Mechanism:

-

Carbene Formation: The reaction is initiated by the gold catalyst (e.g., a Au(III) complex) activating the N-arylynamide. This interaction facilitates the formation of a key α-imino gold carbene intermediate.[4]

-

C-H Insertion: This highly electrophilic gold carbene intermediate then undergoes an intramolecular insertion into an ortho C-H bond of the N-phenyl group.[4]

-

Cyclization & Aromatization: This C-H insertion leads to a cyclized intermediate which, after subsequent steps including protonolysis and tautomerization, rearomatizes to afford the stable 2-aminoindole scaffold.

This method is valued for its high selectivity and the use of readily available starting materials, avoiding hazardous reagents like azides.[4]

Caption: Simplified catalytic cycle for Gold-catalyzed 2-aminoindole synthesis.

Reduction of 2-Azidoindoles

The reduction of an azide to an amine is a fundamental and highly reliable transformation in organic synthesis. Applying this to a 2-azidoindole precursor provides a direct route to the target compound.

Mechanism:

-

Synthesis of 2-Azidoindole: The first step is the synthesis of the 2-azidoindole intermediate. This can be achieved through various methods, such as the radical azidation of an indole at the C3 position, which can lead to a C2-azidated product depending on the substituents.[6]

-

Azide Reduction: The 2-azido group is then reduced to the corresponding amine. This can be accomplished using several methods:

-

Staudinger Reaction: Using triphenylphosphine (PPh₃) followed by water workup.

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C).[6]

-

Photocatalysis: Visible light-induced reduction using a ruthenium complex and a sacrificial reductant like sodium ascorbate offers a mild and highly chemoselective alternative.[7]

-

The choice of reduction method depends on the functional group tolerance required for other substituents on the indole ring.

Formation of the Hydrochloride Salt

The free base of 1H-indol-2-amine can be unstable and prone to oxidation.[8] Conversion to its hydrochloride salt significantly enhances its stability, shelf-life, and handling properties, which is critical for pharmaceutical applications. The formation is a straightforward acid-base neutralization reaction.[9]

Mechanism: The lone pair of electrons on the exocyclic nitrogen of the 2-amino group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid (HCl).[9][10] This forms an ammonium cation, with the chloride ion (Cl⁻) serving as the counter-ion, resulting in the stable 1H-indol-2-aminium chloride salt.

Caption: Acid-base reaction for the formation of the hydrochloride salt.

Experimental Protocols and Data

Protocol: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide

This protocol is adapted from a reported efficient one-pot, two-step procedure.[1]

Step 1: SNAr Reaction

-

To a 50 mL flask equipped with a magnetic stir bar, add N-butyl-2-cyanoacetamide (1.0 equiv) and dry N,N-Dimethylformamide (DMF) to make a 0.5 M solution.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise at 0 °C.

-

Stir the mixture for 10 minutes at room temperature.

-

Add 2-fluoronitrobenzene (1.0 equiv). The reaction mixture will typically turn a deep purple color.

-

Stir at room temperature for 1 hour. Monitor the formation of the substitution intermediate by LC-MS.

Step 2: Reductive Cyclization

-

Carefully add 1.0 N HCl (2.0 equiv) to the reaction mixture to quench the excess NaH.

-

Add Ferric Chloride (FeCl₃, 3.0 equiv) and Zinc dust (Zn, 10.0 equiv).

-

Heat the reaction mixture to 100 °C for 1 hour.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter through celite, and perform an aqueous workup followed by extraction with an organic solvent (e.g., Ethyl Acetate).

-

Purify the crude product by column chromatography to yield the desired 2-aminoindole derivative.

Data Summary: Synthesis of 2-Aminoindoles via Gold-Catalysis

The following table summarizes representative yields from a gold-catalyzed C-H annulation of sulfilimines with N-arylynamides, demonstrating the method's scope.[4]

| Entry | Ynamide Substituent (Ar) | Sulfilimine Substituent (R) | Yield (%) |

| 1 | Phenyl | Methyl | 95 |

| 2 | 4-Methylphenyl | Methyl | 96 |

| 3 | 4-Methoxyphenyl | Methyl | 94 |

| 4 | 4-Chlorophenyl | Methyl | 85 |

| 5 | Phenyl | Ethyl | 92 |

Conclusion

The synthesis of this compound is a critical process in medicinal chemistry. While classical methods exist, modern approaches such as one-pot reductive cyclizations and transition-metal catalysis offer superior efficiency, milder conditions, and broader applicability. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions and adapting these methods for the synthesis of complex, novel derivatives. The final conversion to the hydrochloride salt is a crucial step that ensures the compound's stability and suitability for further development. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently approach the synthesis of this important molecular scaffold.

References

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

Foundational Strategies: Reductive Cyclization of Nitroarenes

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Aminoindoles

The 2-aminoindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its unique arrangement, featuring an aromatic planar structure with two adjacent hydrogen bond donors, makes it a powerful pharmacophore for engaging with protein active sites, particularly those with aspartate or glutamate residues.[2] This motif is integral to a wide array of biologically active compounds, including inhibitors of IκB kinase (IKK) and phosphodiesterase-V, as well as agents with hypotensive and appetite-suppressant properties.[2]

One of the earliest and most fundamental approaches to constructing the indole ring system involves the cyclization of ortho-substituted anilines. A classic iteration of this strategy begins with an ortho-halo-nitroaromatic compound, which undergoes nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization. This pathway, while robust, traditionally required the isolation of intermediates, making it a multi-step process.

A significant advancement was the development of a one-pot procedure that telescopes these steps.[2][3] This approach involves the SNAr reaction of an ortho-halonitrobenzene with a cyanoacetamide, followed by an in-situ reduction and cyclization. The choice of a potent reducing system, such as zinc powder in the presence of an iron salt, is critical. Zinc acts as the stoichiometric reductant for the nitro group, generating the aniline, which then readily undergoes intramolecular cyclization onto the nitrile to form the 2-aminoindole ring. From a process chemistry perspective, consolidating two distinct transformations into a single pot without intermediate isolation represents a major leap in efficiency, reducing solvent waste, and improving overall yield and throughput.

Experimental Protocol: One-Pot Reductive Cyclization

This protocol is adapted from the procedure described by Dömling and coworkers for the synthesis of 2-amino-indole-3-carboxamides.[2]

Step 1: SNAr Reaction

-

To a solution of a cyanoacetamide (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir for 10 minutes at room temperature.

-

Add the 2-fluoronitrobenzene derivative (1.1 eq) and heat the reaction to 80 °C.

-

Monitor the formation of the substitution intermediate by LC-MS (typically complete within 1-2 hours).

Step 2: Reductive Cyclization

-

Cool the reaction mixture to room temperature.

-

Carefully acidify with 1 N HCl to neutralize any excess NaH.

-

Add FeCl₃ (3.0 eq) and zinc powder (10.0 eq).

-

Heat the mixture to 100 °C for 1 hour, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoindole.[2]

The Era of Transition Metal Catalysis: Precision and Versatility

The late 20th and early 21st centuries saw the revolutionary impact of transition metal catalysis on organic synthesis, and the construction of 2-aminoindoles was no exception. Catalytic methods offered milder reaction conditions, broader functional group tolerance, and novel bond disconnections, enabling access to previously challenging substitution patterns.

Palladium-Catalyzed Cross-Coupling

In 2003, Witulski and coworkers reported a seminal palladium-catalyzed annulative cross-coupling reaction.[4] This method utilized N-(o-haloaryl)ynamides, which were coupled with primary or secondary amines. The reaction proceeds via a one-pot C–N/C–C bond-forming sequence, where palladium catalysis facilitates both the initial amination and the subsequent intramolecular cyclization to furnish the 2-aminoindole scaffold.[4] This was a pivotal development, demonstrating how ynamides could serve as versatile building blocks for complex heterocycles.

Gold-Catalyzed Reactions: The Rise of α-Imino Carbenes

Gold catalysis, particularly with ynamides, has emerged as a powerful tool in modern synthetic chemistry.[5][6] A common mechanistic pathway involves the generation of highly electrophilic α-imino gold carbene intermediates. These reactive species can then undergo a variety of intramolecular transformations to build the indole core.

A landmark contribution from the Hashmi group in 2019 described a gold(III)-catalyzed C–H annulation of sulfilimines with N-phenylynamides.[6][7] This approach is particularly elegant as it uses sulfilimines as safe and efficient nitrene-transfer reagents, avoiding the use of potentially explosive azides. The α-imino gold carbene intermediate, once formed, inserts into an ortho C–H bond of the phenyl group on the ynamide nitrogen, directly forming the indole ring.[7] The only byproduct is a dialkyl or diphenyl sulfide, which is non-explosive and does not poison the catalyst.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

A Comprehensive Theoretical Examination of the 2-Aminoindole Scaffold: A Guide for Medicinal Chemists

Abstract: The 2-aminoindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides a deep, technically focused exploration of the theoretical properties that underpin the scaffold's utility in drug design. We will dissect its fundamental electronic structure, tautomeric behavior, chemical reactivity, and conformational landscape. By grounding these properties in quantum chemical theory, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and optimize 2-aminoindole-based therapeutics.

Introduction to the 2-Aminoindole Scaffold: A Privileged Motif in Drug Discovery

The indole ring system is a ubiquitous feature in both natural products and synthetic pharmaceuticals, renowned for its ability to participate in various biological interactions.[3] The addition of an amino group at the C2-position transforms the indole into a 2-aminoindole, a scaffold with a unique set of properties that make it particularly valuable in drug discovery.[1] This "privileged" status arises from its capacity to present a specific spatial arrangement of hydrogen bond donors, acceptors, and a planar aromatic surface, enabling it to interact with diverse biological targets.[1]

Compounds incorporating the 2-aminoindole core have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, phosphodiesterase-V inhibitors, and agents targeting inflammatory pathways.[1][4] Its success is rooted in a delicate interplay of electronic and steric factors that govern its interactions and reactivity, which can be profoundly understood through theoretical and computational chemistry.[5]

Fundamental Electronic and Structural Properties

A thorough understanding of the 2-aminoindole scaffold begins with its electronic nature and the dynamic equilibrium between its tautomeric forms. These properties are not static and are crucial for predicting how the molecule will behave in different chemical and biological environments.

Tautomerism: The Critical Amino-Imino Equilibrium

One of the most defining theoretical characteristics of the 2-aminoindole scaffold is its existence in a tautomeric equilibrium between the aromatic 2-amino-1H-indole form and the non-aromatic 2-imino-2,3-dihydro-1H-indole (indoline) form. This equilibrium is pivotal as the two forms have distinct shapes, electronic properties, and hydrogen bonding capabilities, directly impacting their potential to bind to a biological target.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are essential for predicting the relative stability of these tautomers.[6][7] In the gas phase, the amino tautomer is generally computed to be more stable due to the energetic favorability of the fully aromatic indole ring system.[8] However, the energy difference can be subtle, and the equilibrium can be significantly influenced by factors such as:

-

Substituents: Electron-withdrawing or -donating groups on the indole ring or the amino group can shift the equilibrium.

-

Solvent: The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other.

-

Biological Environment: The specific hydrogen bonding network and electrostatic environment within a protein's active site can lock the molecule into a single, preferred tautomeric state.

The rapid interconversion between these forms is a key aspect of the scaffold's versatility.[6]

Caption: Tautomeric equilibrium between the amino and imino forms.

Aromaticity and Electron Distribution

The indole nucleus is an aromatic 10-pi electron system, following Hückel's rule. The introduction of the electron-donating amino group at the C2 position significantly perturbs the electron distribution of the entire ring system. This donation of electron density from the amino group's lone pair into the pi-system has several important consequences:

-

Increased Nucleophilicity: The overall electron density of the indole ring is increased, making it more susceptible to attack by electrophiles.

-

Altered Bond Characteristics: Computational studies on related indole derivatives show that substitution affects bond lengths and angles within the heterocyclic core. For instance, the C2-C3 bond may exhibit more single-bond character compared to unsubstituted indole.[9]

-

Molecular Electrostatic Potential (MEP): Theoretical MEP maps reveal the electron-rich and electron-poor regions of the molecule. For 2-aminoindole, the map would show a high negative potential (red) around the pyrrolic nitrogen (N1) and the exocyclic amino nitrogen, indicating these are prime sites for hydrogen bond donation or protonation. The aromatic rings would show regions of negative pi-electron density above and below the plane.

Chemical Reactivity: A Theoretical Perspective

Quantum chemical calculations provide powerful tools to predict the reactivity and regioselectivity of the 2-aminoindole scaffold, guiding synthetic strategy and explaining its metabolic fate.

Electrophilic Aromatic Substitution

The electron-donating C2-amino group activates the indole ring towards electrophilic attack. The primary question for a synthetic chemist is where the substitution will occur. While classical resonance theory provides a good qualitative picture, computational methods like the analysis of Fukui functions or frontier molecular orbitals (HOMO/LUMO) offer a quantitative prediction.

-

Frontier Molecular Orbital (HOMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) indicates the region from which an electron is most likely to be donated in a reaction with an electrophile. For 2-aminoindole, the HOMO density is predicted to be highest at the C3 position . This makes C3 the most nucleophilic carbon and the most probable site for electrophilic aromatic substitution. This is a well-established reactivity pattern for many 2-substituted indoles.[10]

-

Regioselectivity: While C3 is the primary site, other positions on the benzene ring (C4, C5, C6, C7) can also react, depending on the reaction conditions and the nature of any existing substituents. DFT calculations can predict the relative activation energies for attack at each position, providing a clear picture of the expected regioselectivity.[11]

Caption: Predicted sites of electrophilic attack on 2-aminoindole.

Nucleophilicity and Basicity

The 2-aminoindole scaffold contains two primary basic centers: the indole ring nitrogen (N1) and the exocyclic amino nitrogen (C2-NH2). Theoretical pKa calculations can determine which site is more likely to be protonated under physiological conditions. Generally, the exocyclic amino group is more basic. The delocalization of the N1 lone pair into the aromatic system significantly reduces its basicity. The protonated form of the scaffold, the 2-amidinium-indole, can form strong, charge-assisted hydrogen bonds, which is often a critical interaction in drug-receptor binding.[1]

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its ability to form non-covalent interactions are paramount for biological activity.

Conformational Preferences

While the core indole ring is planar, substituents at the C2-amino group or on the ring itself introduce conformational flexibility.[12][13] For example, if the amino group is substituted (e.g., with an aryl group), there will be a rotational barrier around the C2-N bond. Molecular mechanics (MM2) and DFT calculations can be used to determine the lowest energy conformations, which represent the most likely shapes the molecule will adopt in solution or in a binding pocket.[12][13] Understanding these preferences is crucial for designing ligands that fit optimally into a target protein.

Hydrogen Bonding Capabilities

The 2-aminoindole scaffold is an excellent hydrogen-bonding motif.[14]

-

Donors: The N-H bonds of both the indole ring (N1-H) and the amino group (C2-NH2) are potent hydrogen bond donors.[1]

-